molecular formula C17H23NO4 B13028184 2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate

2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate

Cat. No.: B13028184
M. Wt: 305.4 g/mol
InChI Key: AFHFAAQKHZBLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is a complex organic compound with the molecular formula C17H23NO4. This compound is characterized by its isoindoline core, which is substituted with tert-butyl, methyl, and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and methyl substituents. One common method involves the use of tert-butyl alcohol and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the unique structural features of the compound, such as the isoindoline core and the tert-butyl and methyl substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)5-methyl3,3-dimethylisoindoline-2,5-dicarboxylate is unique due to its specific substitution pattern on the isoindoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl 3,3-dimethyl-1H-isoindole-2,5-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-12-8-7-11(14(19)21-6)9-13(12)17(18,4)5/h7-9H,10H2,1-6H3

InChI Key

AFHFAAQKHZBLJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)OC)C

Origin of Product

United States

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